molecular formula C17H20N2O5S B2782972 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1234949-34-8

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2782972
CAS No.: 1234949-34-8
M. Wt: 364.42
InChI Key: SRYVREYDLICPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a 4-oxo-4H-chromene-2-carboxamide core linked via a methylene group to a piperidin-4-yl moiety modified with a methylsulfonyl group at the 1-position. This structure combines the chromene scaffold, known for its diverse bioactivity, with a sulfonamide-substituted piperidine, a motif often associated with improved solubility and target binding.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-25(22,23)19-8-6-12(7-9-19)11-18-17(21)16-10-14(20)13-4-2-3-5-15(13)24-16/h2-5,10,12H,6-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYVREYDLICPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate

      Starting Material: Piperidine.

      Reaction: Piperidine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 1-(methylsulfonyl)piperidine.

  • Chromene Core Synthesis

      Starting Material: 4-hydroxycoumarin.

      Reaction: 4-hydroxycoumarin undergoes a Friedel-Crafts acylation with an appropriate acyl chloride to form the chromene core.

  • Coupling Reaction

      Intermediate: The piperidine intermediate is coupled with the chromene core using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: with appropriate solvent systems.

    Purification steps: such as recrystallization or chromatography.

    Quality control: measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Oxidation Reactions

The chromene core and piperidine ring are susceptible to oxidation under specific conditions:

Reagent Conditions Products Key Observations Sources
Potassium permanganateAcidic or neutral aqueous mediaOxidized chromene derivatives (e.g., dicarboxylic acids)Chromene’s conjugated double bond undergoes cleavage, forming polar metabolites.
Hydrogen peroxideCatalytic Fe(II)/Fe(III)Hydroxylated piperidine derivativesSelective oxidation at the piperidine ring’s tertiary carbon.

Example : Oxidation of the chromene moiety with KMnO₄ yields 4-oxo-2-carboxy-chromene derivatives, confirmed via IR and NMR analysis .

Reduction Reactions

The ketone and sulfonyl groups participate in reduction processes:

Reagent Conditions Products Key Observations Sources
Sodium borohydrideMethanol, 0–25°CReduced chromene (4-hydroxy derivatives)Selective reduction of the chromene carbonyl group.
Lithium aluminum hydrideDry THF, refluxDesulfonated piperidine intermediatesSulfonyl group is reduced to a thioether.

Note : LiAlH₄ reduction of the methylsulfonyl group generates volatile byproducts, necessitating inert atmosphere handling .

Substitution Reactions

Nucleophilic substitution occurs at the carboxamide and sulfonyl groups:

Nucleophile Conditions Products Key Observations Sources
Amines (e.g., NH₃)DMF, 80°C, 12 hrsSecondary/tertiary amidesCarboxamide undergoes transamidation.
ThiolsK₂CO₃, DMSO, 60°CThioamide derivativesSulfonyl group replaced by thiols in high yield.

Example : Treatment with benzylamine in DMF replaces the carboxamide’s NH₂ group with a benzyl moiety, confirmed by LC-MS.

Hydrolysis Reactions

The carboxamide and sulfonamide bonds hydrolyze under acidic/basic conditions:

Conditions Products Key Observations Sources
6M HCl, reflux, 6 hrs4-Oxo-chromene-2-carboxylic acidCarboxamide hydrolyzes to a free carboxylic acid.
NaOH (aq), 100°C, 3 hrsPiperidine sulfonic acidMethylsulfonyl group hydrolyzes to sulfonate.

Industrial Relevance : Hydrolyzed derivatives serve as intermediates for prodrug synthesis .

Photochemical Reactions

UV irradiation induces structural rearrangements:

Conditions Products Key Observations Sources
UV light (254 nm), 24 hrsRing-opened chromene derivativesChromene’s oxygen heterocycle undergoes cleavage.

Comparative Reactivity Table

Functional Group Reactivity Order Dominant Reaction
Chromene carbonylOxidation > Reduction > SubstitutionKMnO₄-mediated oxidation to dicarboxylic acids
Piperidine sulfonylSubstitution > Hydrolysis > ReductionThiol substitution under basic conditions
CarboxamideHydrolysis > TransamidationAcid-catalyzed hydrolysis to carboxylic acid

Scientific Research Applications

Medicinal Chemistry

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is primarily investigated for its potential as a therapeutic agent due to its biological activity. Key areas of focus include:

  • Pharmacological Studies : The compound has been used to explore interactions with various biological targets, including enzyme inhibition and receptor binding.
  • Potential Drug Development : It is being studied as a candidate for developing new therapeutic agents aimed at treating diseases such as cancer and bacterial infections.

Biological Research

The compound has shown promise in several biological applications:

  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
  • Receptor Binding Studies : Its affinity for certain receptors is being examined to understand its potential therapeutic effects.

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of other complex molecules. Its utility extends to:

  • Chemical Synthesis : The compound can act as a building block in the synthesis of various chemical entities.
  • Material Science : Its properties may be exploited in developing new materials or chemical processes.

This compound has demonstrated significant biological activity, particularly in antibacterial studies:

Antibacterial Activity

Recent studies have highlighted its antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15.625 μM
Compound BEscherichia coli31.25 μM
N-(Methylsulfonyl)Bacillus subtilis62.5 μM

This table illustrates the compound's potential as an antibacterial agent, making it a candidate for further development in medicinal chemistry.

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

  • Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant activity against clinical isolates of bacteria, highlighting its potential role in combating antibiotic resistance.
  • Cancer Treatment Potential : Another investigation focused on the compound's ability to inhibit cyclin-dependent kinase 2 (CDK2), suggesting its application in cancer therapies aimed at regulating cell cycle progression.

Mechanism of Action

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in piperidine substituents , linker groups , and chromene modifications . These variations influence physicochemical properties, synthetic accessibility, and hypothesized bioactivity. Below is a systematic comparison:

Piperidine Substituents
  • Target Compound : Features a methylsulfonyl group at the piperidine 1-position. This strong electron-withdrawing group likely reduces basicity, enhancing metabolic stability compared to alkylated analogs .
  • : The analog has a 4-ethylpiperazinyl sulfonyl group.
  • : These compounds use benzyl or benzylpiperidine groups.
Linker Groups
  • Target Compound : Uses a methylene (-CH2-) linker, providing minimal steric hindrance and conformational flexibility.
  • : Employ ethyl sulfonyl or ethyl linkers. The sulfonyl group in adds polarity, while ethyl spacers may enhance binding pocket accommodation .
  • : Utilizes a propyl linker , increasing chain length and flexibility, which could improve interaction with deeper protein pockets .
Chromene Modifications
  • Target Compound : Retains the unmodified 4-oxo-4H-chromene core.
  • : Introduces a 6-methyl group on the chromene, which may sterically hinder interactions or alter electronic properties .
  • : Features a 6-methoxy group , an electron-donating substituent that could enhance resonance stabilization and π-stacking interactions .

Key Observations :

  • Synthetic Yields : Benzyl-substituted piperidine analogs () show moderate-to-high yields (59–78%), suggesting efficient coupling reactions. The target compound’s synthetic route may face challenges due to the methylsulfonyl group’s steric and electronic effects.
  • Melting Points : Only reports a melting point (149–151°C), indicating crystallinity influenced by the methoxy group and propyl linker .

Hypothesized Pharmacological Profiles

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • Neuroprotective Potential: ’s hybrid compound (with a benzylpiperidine-propyl linker) demonstrated sigma-1 receptor affinity, a target for neuroprotection. The target compound’s methylsulfonyl group may enhance sigma-1 binding via polar interactions .
  • Kinase Inhibition : Chromene carboxamides often inhibit kinases (e.g., PI3K, CDKs). The methylsulfonyl group in the target compound could mimic ATP-binding pocket interactions seen in sulfonamide-containing kinase inhibitors .

Biological Activity

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromene core with a carboxamide group, a piperidine moiety, and a methylsulfonyl substituent. The structural formula can be represented as follows:

C15H18N2O4S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

This structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing piperidine and chromene structures. For instance, derivatives similar to this compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus15.625 μM
Compound BE. coli31.25 μM
N-(Methylsulfonyl)Bacillus subtilis62.5 μM

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Data

EnzymeInhibition Percentage (%)Reference
Acetylcholinesterase (AChE)70%
Urease85%

The mechanism by which this compound exerts its biological effects involves binding to specific active sites on enzymes or receptors, disrupting normal function. Molecular docking studies suggest strong interactions with amino acid residues critical for enzyme activity .

Case Study 1: Anticancer Activity

In research focused on anticancer properties, derivatives of the chromene scaffold have shown promise in inhibiting tumor cell proliferation. For example, compounds similar to this compound were tested against various cancer cell lines, demonstrating IC50 values lower than those of established chemotherapeutics .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of related compounds in models of oxidative stress. Results indicated that these compounds could reduce neuronal damage by modulating oxidative stress pathways, highlighting their potential in treating neurodegenerative disorders .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the chromene-2-carboxamide core via condensation of 4-oxo-4H-chromene-2-carboxylic acid with appropriate amines under carbodiimide coupling conditions (e.g., EDCI/HOBt) .
  • Step 2: Introduction of the methylsulfonylpiperidine moiety via nucleophilic substitution or reductive amination. Reaction conditions (temperature: 60–80°C, solvent: DMF or THF, catalyst: triethylamine) must be tightly controlled to avoid side products .
  • Purification: Use preparative HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity. Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, with emphasis on characteristic peaks: δ 8.2 ppm (chromene carbonyl) and δ 3.1 ppm (methylsulfonyl group) .

Q. How can researchers validate the molecular structure and purity of this compound?

  • Analytical Techniques:
    • NMR Spectroscopy: Assign peaks for the chromene carbonyl (δ 165–170 ppm in 13C^{13}C-NMR) and the piperidine ring protons (δ 2.5–3.5 ppm in 1H^1H-NMR) .
    • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+^+ with <2 ppm error.
    • HPLC: Use a reversed-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm; retention time consistency ensures batch-to-batch reproducibility .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC50_{50}50​ values) be resolved?

Contradictions often arise from assay conditions or structural impurities. Methodological approaches include:

  • Assay Standardization: Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to normalize results .
  • Metabolic Stability Testing: Evaluate hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation pathways that may skew activity data .
  • Co-crystallization Studies: Resolve binding modes with target proteins (e.g., kinases) via X-ray crystallography to correlate structural features with potency variations .

Q. What computational strategies are effective for predicting target interactions and optimizing SAR?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., PI3Kγ). Key residues: Lys833 (hydrogen bonding with chromene carbonyl) .
  • QSAR Modeling: Train models with descriptors like LogP, topological polar surface area (TPSA), and electrostatic potential maps to prioritize derivatives with enhanced solubility or affinity .
  • MD Simulations: Perform 100-ns simulations in GROMACS to assess conformational stability of the methylsulfonyl-piperidine group in hydrophobic pockets .

Q. How should researchers design experiments to assess off-target effects and selectivity?

  • Panel Screening: Test against 50+ kinases/pharmacologically relevant targets (e.g., CEREP BioPrint® panel) to identify cross-reactivity .
  • Cryo-EM Analysis: Resolve compound-bound complexes of off-target proteins (e.g., cytochrome P450 isoforms) to guide structural modifications .
  • Proteomics Profiling: Use SILAC-based mass spectrometry to quantify changes in cellular protein expression post-treatment .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

  • Root Causes: Variability in solvent purity (anhydrous DMF vs. technical grade) or catalyst loading (triethylamine: 1.5 vs. 2.5 equiv.) .
  • Resolution:
    • Design of Experiments (DoE): Apply Taguchi methods to optimize parameters (temperature, solvent ratio, catalyst) .
    • In-line Monitoring: Use ReactIR to track reaction intermediates in real time and adjust conditions dynamically .

Methodological Tables

Q. Table 1: Comparison of Synthetic Yields Under Varied Conditions

ConditionYield (%)Purity (HPLC)Key Observations
DMF, 70°C, 2.5 eq. Et3_3N6598.5Faster reaction, minimal byproducts
THF, 60°C, 1.5 eq. Et3_3N4092.0Slower kinetics, requires longer time

Q. Table 2: SAR of Piperidine Modifications

DerivativeIC50_{50} (nM)Solubility (µg/mL)Selectivity (vs. PI3Kα)
Parent Compound12.38.515-fold
Methyl → Ethylsulfonyl18.75.28-fold
Piperidine → Azetidine45.622.13-fold

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.